Heptyl acetoacetate
Overview
Description
Heptyl acetoacetate is an organic compound with the molecular formula C11H20O3. It is an ester formed by the condensation of heptanol and acetoacetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Heptyl acetoacetate, like other acetoacetates, primarily targets the acyl-CoA short-chain synthetases . These enzymes convert acetate into acetyl coenzyme A (acetyl-CoA), a critical molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial .
Mode of Action
This compound interacts with its targets, the acyl-CoA short-chain synthetases, to form acetyl-CoA . This conversion is an ATP-requiring enzymatic process . The formation of acetyl-CoA from acetate is a critical step in numerous metabolic pathways, acting as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the acetyl-CoA pathway . This pathway involves the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . Acetyl-CoA, the product of this compound’s action, is a central molecule in many biochemical pathways, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
It is known that acetoacetates, in general, can be metabolized to acetyl-coa, which can then be used in various metabolic pathways .
Result of Action
The primary result of this compound’s action is the production of acetyl-CoA . This molecule is a key intermediate in many biochemical reactions, including energy production, fatty acid synthesis, and protein acetylation . Changes in acetyl-CoA levels can have significant effects on cellular metabolism and gene regulation .
Biochemical Analysis
Biochemical Properties
Heptyl acetoacetate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, esterases facilitate its breakdown into heptanol and acetoacetic acid. This interaction is crucial for the compound’s metabolic processing and utilization within biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, thereby impacting the synthesis and degradation of fatty acids. Additionally, this compound can modulate the expression of genes associated with metabolic pathways, leading to alterations in cellular energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes such as acetoacetyl-CoA thiolase, which catalyzes the cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA. This reaction is a key step in the metabolic pathway of ketone bodies. Furthermore, this compound can influence enzyme activity by either inhibiting or activating specific catalytic functions, thereby modulating metabolic flux and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of heptanol and acetoacetic acid. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance metabolic activity and energy production, while at higher doses, it can induce toxic effects, including liver damage and oxidative stress. Studies have identified threshold levels at which this compound transitions from being beneficial to harmful, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of ketone bodies. It interacts with enzymes such as acetoacetyl-CoA thiolase and β-ketothiolase, which play critical roles in the conversion of acetoacetyl-CoA to acetyl-CoA. This process is essential for maintaining energy homeostasis, particularly during periods of fasting or low carbohydrate intake .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to various subcellular compartments, including the cytosol and mitochondria, where it participates in metabolic processes .
Subcellular Localization
This compound is primarily localized in the cytosol and mitochondria of cells. Its subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the mitochondria, this compound is involved in the production of acetyl-CoA, which is a key substrate for the citric acid cycle and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl acetoacetate can be synthesized through the esterification of heptanol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of heptanol and acetoacetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated under controlled conditions to achieve the desired conversion. The product is subsequently purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Heptyl acetoacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid and acetoacetic acid.
Reduction: Reduction of this compound can yield heptanol and acetoacetic acid.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid and acetoacetic acid.
Reduction: Heptanol and acetoacetic acid.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Heptyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Heptyl acetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a heptyl group. It is commonly used in organic synthesis.
Methyl acetoacetate: Contains a methyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
Butyl acetoacetate: Contains a butyl group and is used in the production of coatings and adhesives.
Uniqueness: this compound is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are desired.
Properties
IUPAC Name |
heptyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVJSVDUZGIQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195365 | |
Record name | Heptyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42598-96-9 | |
Record name | Heptyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42598-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42598-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAH2L2R7WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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